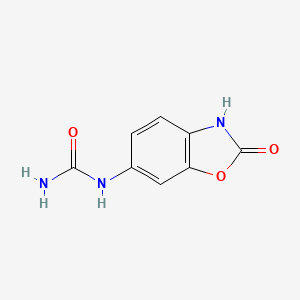
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic planar molecules that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-, typically involves the use of 2-aminophenol as a precursor. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to be efficient and environmentally friendly, allowing for large-scale production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst. These reactions are typically carried out at moderate temperatures (e.g., 50°C) to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- include:
- Urea, (5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
- Urea, (5-chloro-2,3-dihydro-3-methyl-2-oxo-6-benzoxazolyl)-
Uniqueness
What sets Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- apart from its similar compounds is its specific substitution pattern on the benzoxazole ring, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
81110-79-4 |
|---|---|
Molekularformel |
C8H7N3O3 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(2-oxo-3H-1,3-benzoxazol-6-yl)urea |
InChI |
InChI=1S/C8H7N3O3/c9-7(12)10-4-1-2-5-6(3-4)14-8(13)11-5/h1-3H,(H,11,13)(H3,9,10,12) |
InChI-Schlüssel |
ZBOYCVVPACPLDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)N)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
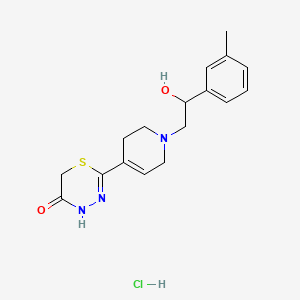
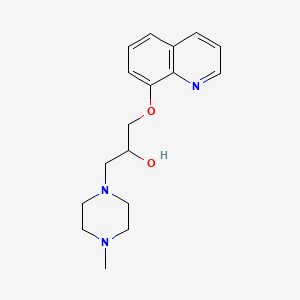
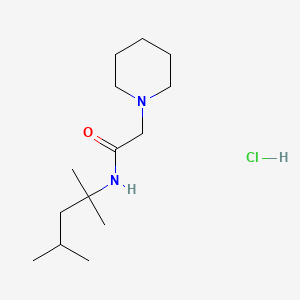
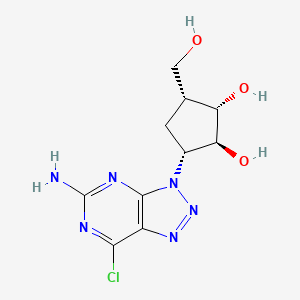
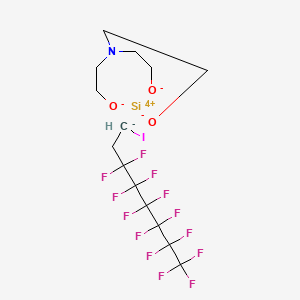

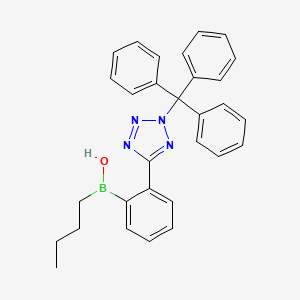
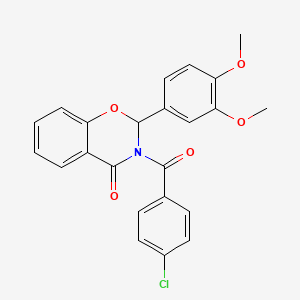
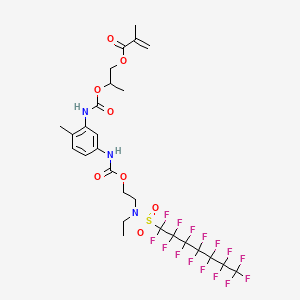
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
